Perindopril-d4

説明

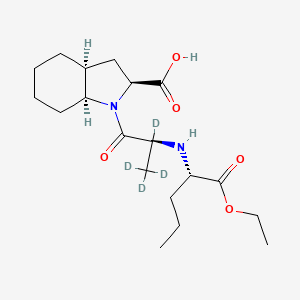

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-UQXGGBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Perindopril-d4 chemical structure and properties

An In-depth Technical Guide to Perindopril-d4

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterium-labeled analog of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its primary utility lies in its application as an internal standard for the precise quantification of Perindopril in biological samples during analytical and pharmacokinetic studies.[3]

Chemical Structure and Properties

This compound is structurally identical to Perindopril, with the exception of four deuterium atoms incorporated into the propanoyl group. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry-based analyses, without altering its chemical behavior.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2S, 3aS, 7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-2, 3, 3, 3-d4)octahydro-1H-indole-2-carboxylic acid | [3][4] |

| CAS Number | 1356929-58-2 | [1][5] |

| Molecular Formula | C₁₉H₂₈D₄N₂O₅ | [5][6] |

| Molecular Weight | 372.49 g/mol | [1][5][6] |

| Accurate Mass | 372.2562 | [5] |

| Synonyms | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-d4]octahydro-1H-indole-2-carboxylic Acid | [1][6] |

| Purity | >95% (HPLC) | [5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | -20°C | [2][5] |

| Parent Drug | Perindopril | [3] |

| Unlabeled CAS | 82834-16-0 |[5] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound shares the same mechanism of action as its parent compound, Perindopril. Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[7][8] Perindoprilat is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[7]

ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[9] It converts the inactive angiotensin I (ATI) into the potent vasoconstrictor angiotensin II (ATII).[10][11] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.[9][10]

By inhibiting ACE, perindoprilat decreases the levels of angiotensin II.[10] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[9] ACE is also responsible for degrading bradykinin, a potent vasodilator; its inhibition leads to increased bradykinin levels, which further contributes to the blood pressure-lowering effect.[11]

Experimental Protocols and Applications

As a stable isotope-labeled compound, this compound is an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[3] It helps to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification of Perindopril in complex biological matrices like plasma or urine.[3]

General Experimental Workflow: Pharmacokinetic Study

The use of this compound as an internal standard is crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.

Analytical Methodologies

Various analytical methods have been developed for the quantification of Perindopril, where this compound would serve as the internal standard.

1. High-Performance Liquid Chromatography (HPLC) RP-HPLC methods are commonly employed for the determination of Perindopril in pharmaceutical dosage forms.[12]

Table 2: Example RP-HPLC Method Parameters for Perindopril Analysis

| Parameter | Condition | Reference(s) |

|---|---|---|

| Column | C18 | [12] |

| Mobile Phase | Methanol : 0.02 M Sodium Dihydrogen Phosphate (60:40, v/v), pH 3.0 | [13] |

| Flow Rate | 1.0 mL/min | [13] |

| Detection | UV at 215 nm | [12] |

| Linearity Range | 20-100 µg/mL |[12] |

2. Spectrophotometric Methods Spectrophotometric methods are also used for Perindopril analysis, often involving the formation of a colored complex.

Table 3: Example Spectrophotometric Method Parameters for Perindopril Analysis

| Method | Reagent | Wavelength (λmax) | Linearity Range | Reference(s) |

|---|---|---|---|---|

| Method A | Zinc(II) and Eosin | 510 nm | 10–200 µg/mL | [12] |

| Method B | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 365 nm | 10–180µg/mL | [12] |

| Method C | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 460 nm | 5.0–60.0 µg/mL |[13] |

Synthesis Overview

The industrial synthesis of Perindopril, the parent compound, typically involves a key peptide-coupling step. One common process involves the condensation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[14][15] This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxy benzotriazole (HOBT).[14] The resulting ester is then debenzylated through hydrogenolysis to yield Perindopril.[14] The synthesis of this compound would follow a similar pathway, utilizing a deuterated N-alanyl starting material.

Safety and Storage

There is limited specific safety data available for this compound itself; however, it should be handled with the same precautions as the parent drug, Perindopril. Perindopril is contraindicated in pregnancy as it can cause harm to the fetus.[16]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cas 1356929-58-2,this compound | lookchem [lookchem.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS No- 1356929-58-2 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | CAS 1356929-58-2 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. perindopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]

- 10. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 15. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 16. Perindopril - Wikipedia [en.wikipedia.org]

Perindopril-d4: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core components of a Certificate of Analysis (CoA) for Perindopril-d4, a deuterated analog of Perindopril. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, making a thorough understanding of its quality and purity paramount for generating reliable and accurate results.[1][2] This document outlines the key analytical tests, presents data in a structured format, and details the experimental protocols used to verify the identity, purity, and quality of this reference standard.

Certificate of Analysis Summary

A Certificate of Analysis for this compound provides critical information about the identity and quality of a specific batch. Below is a summary of typical product information and analytical results.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1356929-58-2[3][4][5][6][7] |

| Molecular Formula | C₁₉H₂₈D₄N₂O₅[4][5][6] |

| Molecular Weight | 372.49 g/mol [4][5][6] |

| Appearance | Off-white to light yellow solid[8] |

| Storage | -20°C[3][5] |

Analytical Results

| Test | Method | Specification | Result |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to structure | Conforms |

| Purity | HPLC | ≥98.0%[7] | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | Conforms |

Quality Control and Analytical Workflow

The overall quality control process ensures that the this compound reference standard meets the required specifications for identity and purity. This workflow involves a series of analytical tests, each with a specific purpose.

Caption: A logical workflow for the quality control testing of a this compound batch.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the typical experimental protocols for the key tests cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of Perindopril and its analogs by separating the main compound from any potential impurities.[3]

Methodology:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5µm particle size) is commonly used.[]

-

Mobile Phase: A mixture of a phosphate buffer and a polar organic solvent like methanol or acetonitrile is typical. For example, a mobile phase consisting of phosphate buffer (pH 3.5) and methanol in a 65:35 v/v ratio.[]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[]

-

Detection: UV detection at approximately 215 nm is used to monitor the eluent.[]

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the material in a suitable diluent, such as a water/methanol mixture.[]

-

Analysis: The sample solution is injected into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram.

Caption: A streamlined workflow for determining the purity of this compound using HPLC.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight and structure of this compound, and to verify its isotopic purity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed for high sensitivity and specificity.[3]

Methodology:

-

Instrument: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatography: A rapid chromatographic separation is performed, often using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.

-

Ionization: Positive ion electrospray (ESI+) mode is typically used.

-

Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high specificity. The mass transition for Perindopril is m/z 369.1 → 172.0. For this compound, the expected parent ion would be approximately m/z 373.1, with a corresponding fragment ion.

-

Sample Preparation: The sample is dissolved in an appropriate solvent, such as methanol or a mobile phase mixture.

-

Analysis: The sample is injected, and the resulting mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound. The fragmentation pattern is compared to that of a non-labeled Perindopril standard to confirm the structure. Isotopic purity is assessed by examining the distribution of isotopic peaks.

Caption: A typical workflow for identity confirmation of this compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is used to provide detailed information about the molecular structure of this compound, confirming the identity and the position of the deuterium labels.

Methodology:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, signal multiplicities, and integration values of the protons in the molecule. The absence of signals at the positions where deuterium atoms have been incorporated, compared to the spectrum of non-labeled Perindopril, confirms the isotopic labeling. The overall spectrum must be consistent with the expected structure of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound - CAS - 1356929-58-2 | Axios Research [axios-research.com]

- 3. This compound | CAS 1356929-58-2 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS No- 1356929-58-2 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | CAS 1356929-58-2 | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Perindopril D4 [artis-standards.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Physicochemical Properties of Deuterated Perindopril

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and stable coronary artery disease.[1][2] As a prodrug, it is metabolized in the liver to its active form, perindoprilat, which exerts the therapeutic effect.[1][3] In drug development, the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a well-established strategy to enhance a drug's metabolic profile. This "deuteration" can lead to a longer half-life, reduced dosage requirements, and an improved safety profile.[4][][6]

This technical guide provides a comprehensive overview of the known physicochemical properties of perindopril and explores the anticipated effects of deuteration. While specific experimental data for deuterated perindopril is not extensively published, this document synthesizes established principles of isotope effects to predict changes in key parameters. Furthermore, it furnishes detailed experimental protocols for the empirical determination of these properties, offering a framework for researchers in this domain.

Perindopril: Mechanism of Action

Perindopril's therapeutic effect is rooted in the Renin-Angiotensin-Aldosterone System (RAAS). After oral administration, perindopril is hydrolyzed to perindoprilat.[7] Perindoprilat is a competitive inhibitor of ACE, the enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting this conversion, perindoprilat leads to vasodilation and a reduction in blood pressure.[1][2]

Physicochemical Data: Perindopril vs. Anticipated Deuterated Perindopril

The introduction of deuterium can subtly alter a molecule's physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond—a phenomenon known as the Kinetic Isotope Effect (KIE).[8] While this primarily affects metabolic stability, it can also influence properties like solubility and melting point.[8][9]

The following tables summarize the known properties of perindopril and the theoretically anticipated changes upon deuteration.

Table 1: Physicochemical Properties of Perindopril

| Property | Value | Source |

|---|---|---|

| Water Solubility | 1.22 mg/mL | [1][3] |

| logP (Octanol/Water) | 0.56 - 0.63 | [1][3] |

| pKa (Strongest Acidic) | 3.79 | [1][3] |

| pKa (Strongest Basic) | 5.48 | [1][3] |

| Melting Point | 100-101 °C | [10] |

| Polar Surface Area | 95.94 Ų | [1] |

| Molecular Formula | C₁₉H₃₂N₂O₅ | [11] |

| Molecular Weight | 368.47 g/mol |[12] |

Table 2: Anticipated Impact of Deuteration on Perindopril's Properties

| Property | Anticipated Change | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The KIE slows the rate of CYP450-mediated metabolism at deuterated sites.[4][8] |

| Half-life (t½) | Increased | Slower metabolism typically leads to a longer biological half-life.[6][9] |

| Solubility | Potentially Increased | Studies on other deuterated drugs, such as flurbiprofen, have shown increased aqueous solubility.[8] |

| Melting Point | Potentially Lowered | Deuteration can alter crystal lattice forces, potentially leading to a lower melting point.[8] |

| pKa / logP | Minimal to No Change | Isotopic substitution generally has a negligible effect on a molecule's acidity, basicity, and lipophilicity.[13] |

| Molecular Weight | Slightly Increased | Each deuterium atom adds approximately 1.006 Da to the molecular weight. |

Experimental Protocols for Physicochemical Characterization

Empirical validation of the properties of deuterated perindopril is critical. The following sections detail standard, high-throughput methodologies for determining key physicochemical parameters.

Determination of Ionization Constant (pKa)

The pKa is crucial for predicting a drug's behavior in physiological environments. A UV spectrophotometric method in a 96-well plate format is recommended for its efficiency and low sample consumption.[14]

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 1.0 to 13.0.

-

Sample Preparation: Prepare a stock solution of deuterated perindopril in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a UV-transparent 96-well microtiter plate, add aliquots of the buffer solutions to individual wells.

-

Sample Addition: Add a small, consistent volume of the deuterated perindopril stock solution to each well.

-

Spectrophotometric Reading: Measure the UV absorbance spectrum for each well over a relevant wavelength range.

-

Data Analysis: The pKa is determined by plotting absorbance at a specific wavelength against the pH of the buffer. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14]

Determination of Partition Coefficient (logP) and Distribution Coefficient (logD)

The logP and logD values are measures of a compound's lipophilicity, which is a key predictor of its absorption and distribution. The shake-flask method followed by HPLC analysis is a gold-standard technique.[14][15]

Methodology:

-

Phase Preparation: Prepare two phases: n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol).

-

Partitioning: Add a known amount of deuterated perindopril to a vial containing precise volumes of the prepared n-octanol and aqueous buffer.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated reverse-phase HPLC (RP-HPLC) method.[14][15]

-

Calculation:

-

logD: Calculated as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

logP: Represents the logD of the non-ionized species and can be determined by performing the assay at a pH where the compound is fully neutral or calculated from logD and pKa values.[16]

-

Determination of Aqueous Solubility

Aqueous solubility is fundamental to drug absorption. Laser nephelometry provides a high-throughput method for its determination.[17]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of deuterated perindopril in an organic solvent like DMSO.

-

Assay Plate Setup: Add a series of aqueous buffers to the wells of a microtiter plate.

-

Sample Addition: Add increasing volumes of the stock solution to the wells to create a concentration gradient.

-

Equilibration & Precipitation: Allow the plate to equilibrate. The compound will precipitate once its concentration exceeds its aqueous solubility.

-

Nephelometry Reading: Use a laser nephelometer to measure the light scattering in each well. A sharp increase in scattering indicates the formation of a precipitate.

-

Data Analysis: The aqueous solubility is determined as the concentration at which precipitation begins.[17]

Conclusion

Deuteration of perindopril presents a promising strategy for optimizing its pharmacokinetic profile, potentially leading to improved metabolic stability and a longer duration of action. While direct experimental data on the physicochemical properties of deuterated perindopril are limited, established principles suggest that the most significant change will be a reduction in the rate of metabolism. Minor alterations in properties such as solubility and melting point may also occur and warrant empirical investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of deuterated perindopril, enabling researchers to validate these theoretical advantages and advance its development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Perindopril - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. Perindopril | 82834-16-0 [chemicalbook.com]

- 11. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciforschenonline.org [sciforschenonline.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]

Perindopril-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Perindopril-d4, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. Due to the limited availability of specific stability data for this compound, this document leverages extensive research on Perindopril to infer its stability profile, degradation pathways, and appropriate handling procedures. The substitution of hydrogen with deuterium atoms is not expected to significantly alter the chemical stability of the molecule under typical storage and handling conditions.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following conditions are recommended based on supplier specifications and general guidelines for the storage of deuterated pharmaceutical standards.[1][2]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Notes |

| Temperature | -20°C for long-term storage. | Some suppliers may recommend 2-8°C for shorter periods. Always refer to the manufacturer's certificate of analysis. |

| Light | Protect from light. | Store in amber vials or light-resistant containers. |

| Moisture | Store in a dry environment. | Keep containers tightly sealed to prevent moisture absorption, which can lead to hydrolysis. |

| Container | Original, tightly sealed container. | Polyethylene or polypropylene containers are also suitable. |

For handling, it is advised to allow the container to reach room temperature before opening to prevent condensation.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.

Stability Profile and Degradation

The stability of Perindopril, and by extension this compound, is influenced by factors such as temperature, humidity, and pH. The primary degradation pathways for Perindopril are hydrolysis and cyclization.[3]

2.1. Forced Degradation Studies on Perindopril

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][5] Studies on Perindopril have shown its susceptibility to acidic and basic conditions.

Table 2: Summary of Perindopril Forced Degradation Studies

| Stress Condition | Observations | Potential Degradants |

| Acid Hydrolysis | Significant degradation observed. | Perindoprilat and other hydrolysis products. |

| Base Hydrolysis | Significant degradation observed. | Perindoprilat and other hydrolysis products. |

| Oxidative | Relatively stable. | Minor degradation may occur under strong oxidative stress. |

| Thermal | Stable at moderate temperatures. | Degradation increases at elevated temperatures. |

| Photolytic | Generally photostable. | Prolonged exposure to intense light may cause some degradation. |

Note: The results for Perindopril are expected to be highly indicative of the stability of this compound.

Degradation Pathway

The two main degradation pathways for Perindopril are hydrolysis of the ester group to form its active metabolite, Perindoprilat, and intramolecular cyclization to form a diketopiperazine derivative.[3][6] The presence of moisture can accelerate the hydrolysis pathway.[3]

Experimental Protocols

4.1. Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7][8][9]

Table 3: Example of a Stability-Indicating HPLC Method for Perindopril

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of phosphate buffer and acetonitrile. |

| Detection | UV at approximately 215 nm. |

| Flow Rate | 1.0 mL/min. |

| Temperature | Ambient or controlled (e.g., 25°C). |

This method would require validation for this compound to ensure specificity, accuracy, precision, and linearity.

4.2. Forced Degradation Study Protocol

The following workflow outlines a typical forced degradation study, which would be applicable to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]

- 3. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

Long-Term Stability of Perindopril-d4 in Solution: An In-depth Technical Guide

Introduction

Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure.[1][2][3][4] As a prodrug, it is metabolized in the liver to its active form, perindoprilat, which exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II.[3][4][5][6] Perindopril-d4, a deuterated analog of perindopril, serves as an essential internal standard in pharmacokinetic and bioequivalence studies, necessitating a thorough understanding of its stability in solution.

This technical guide provides a comprehensive overview of the long-term stability of Perindopril, which is considered a close surrogate for this compound, in solution. The substitution of hydrogen with deuterium is not expected to significantly alter the primary degradation pathways. The document details the known degradation pathways, summarizes quantitative stability data from various studies, and provides in-depth experimental protocols for stability assessment. This guide is intended for researchers, scientists, and drug development professionals working with Perindopril and its deuterated analogs.

Core Concepts in Perindopril Stability

The stability of Perindopril in solution is primarily influenced by two main degradation pathways:

-

Hydrolysis: The ester linkage in Perindopril is susceptible to hydrolysis, leading to the formation of its active metabolite, Perindoprilat.[6][7]

-

Cyclization: Intramolecular cyclization of Perindopril results in the formation of a diketopiperazine derivative, an inactive impurity.[6][7]

The rate of these degradation reactions is significantly affected by factors such as pH, temperature, and the presence of moisture.[6][7]

Signaling Pathway: Mechanism of Action of Perindopril

Perindopril exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies of Perindopril under various stress conditions. These studies provide insights into the degradation behavior of the molecule and are essential for developing stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Studies of Perindopril

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed (%) | Major Degradation Products | Reference |

| Acid Hydrolysis | 1 M HCl | 30 min | 100°C | Significant | Not specified | [8] |

| Base Hydrolysis | 0.1 M NaOH | 5 min | Room Temperature | Significant | Perindoprilat, Impurity B | [8] |

| Oxidative Degradation | Not specified | - | - | Perindopril: Not degraded | 4-chloro 3-sulfamoyl benzoic acid, Impurity B (from Indapamide) | [8] |

| Thermal Degradation | Dry Heat | - | - | Significant | Impurity F | [8] |

| Photolytic Degradation | - | - | - | Less significant | - | [8] |

Note: The percentage of degradation was reported as "significant" or "less significant" in the source material without specific numerical values.

Experimental Protocols

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the long-term stability of this compound in solution. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[7][8][9][10]

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for the simultaneous determination of Perindopril and Indapamide.[8]

1. Chromatographic Conditions:

-

Column: XTerra® RP18, 5 µm, 150 x 4.6 mm i.d.

-

Mobile Phase: 0.005 M NaH2PO4 buffer (pH 2.0) : Acetonitrile (75:25, v/v)

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 215 nm

-

Column Temperature: 55°C

-

Injection Volume: 20 µL

2. Standard and Sample Solution Preparation:

-

Standard Solution: Prepare a standard solution of Perindopril of known concentration in the mobile phase.

-

Sample Solution: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration.

3. Forced Degradation Study Procedure:

-

Acid Degradation: Treat the drug solution with 1 M HCl at 100°C for 30 minutes.

-

Base Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for 5 minutes.

-

Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., 3% H2O2) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug or its solution to dry heat at a specified temperature and duration.

-

Photodegradation: Expose the drug solution to UV light for a specified period.

After the specified exposure time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration with the mobile phase before injection into the HPLC system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a long-term stability study of this compound in solution.

Degradation Pathway of Perindopril

The primary degradation pathways of Perindopril in solution are hydrolysis and cyclization. The following diagram illustrates these pathways.

Conclusion

This technical guide has provided a detailed overview of the stability of Perindopril in solution, serving as a robust surrogate for understanding the stability of this compound. The primary degradation pathways involve hydrolysis to Perindoprilat and cyclization to a diketopiperazine derivative. The stability is significantly influenced by pH, temperature, and moisture. The provided experimental protocols and workflows offer a comprehensive framework for researchers and drug development professionals to design and execute long-term stability studies for this compound. A validated stability-indicating HPLC method is paramount for the accurate quantification of the parent compound and its degradation products, ensuring the reliability of data in preclinical and clinical studies.

References

- 1. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]

- 2. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Analytical methods of perindopril, review [wisdomlib.org]

- 10. Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PMC [pmc.ncbi.nlm.nih.gov]

Perindopril-d4 degradation products and pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of Perindopril-d4. While specific quantitative data and experimental protocols for the deuterated analog are not extensively available in published literature, this document extrapolates from the well-established degradation profile of Perindopril. The degradation pathways of this compound are expected to be analogous to those of Perindopril due to the chemical similarity, with the deuterium labeling primarily serving as a tool for mass spectrometry-based quantification.

Executive Summary

Perindopril is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress. The primary degradation pathways involve the hydrolysis of the ester group to form the active metabolite perindoprilat, and intramolecular cyclization to form a diketopiperazine derivative. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical data. This guide summarizes the known degradation products, outlines the degradation pathways, provides representative experimental protocols for forced degradation studies, and presents available quantitative data from studies on Perindopril.

Degradation Pathways of Perindopril

Perindopril has two main degradation pathways: hydrolysis and cyclization.[1][2] These pathways are influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolytic Degradation

Hydrolysis is a major degradation route for Perindopril.

-

Acidic Hydrolysis: Under acidic conditions, Perindopril can degrade into several products. One of the primary degradation products is its active metabolite, perindoprilat, formed by the hydrolysis of the ethyl ester group.[2] Other degradants can also be formed under acidic stress.[3]

-

Alkaline Hydrolysis: In alkaline conditions, the hydrolysis of the ester linkage to form perindoprilat is also a key degradation pathway.[4][5]

Cyclization

Intramolecular cyclization is another significant degradation pathway, leading to the formation of a diketopiperazine derivative, also known as Perindopril impurity F.[6][7] This process is particularly noted to be inhibited in the arginine salt of Perindopril compared to the erbumine salt, especially at high temperatures.[8]

Oxidative Degradation

Perindopril also shows degradation under oxidative stress.[9] The specific structures of the oxidative degradation products are not as well-defined in the provided literature as the hydrolytic and cyclization products.

Thermal and Photolytic Degradation

Perindopril has been shown to degrade under thermal stress conditions.[9] Photolytic degradation is generally observed to be less significant compared to other stress conditions.[6][9]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Perindopril.

Caption: Major degradation pathways of this compound.

Quantitative Data on Perindopril Degradation

The following table summarizes the quantitative data from forced degradation studies of Perindopril. It is important to note that this data is for the non-deuterated form and should be used as a reference for this compound.

| Stress Condition | % Degradation of Perindopril | Reference |

| Acidic (1N HCl) | 8.65% | [10] |

| Acidic (1N HCl, 3h) | 5.0% | [11] |

| Alkaline (1N NaOH) | 3.59% | [10] |

| Oxidative (3% H2O2) | Significant degradation | [9] |

| Thermal | Significant degradation | [9] |

| Photolytic | Moderate degradation | [9] |

| Neutral | Least degradation | [9] |

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on Perindopril, which can be adapted for this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[12]

General Sample Preparation

Accurately weigh a specific amount of this compound (e.g., 10-20 mg) and transfer it to a volumetric flask.[9][11]

Acid Hydrolysis

-

Reagent: 1N Hydrochloric Acid (HCl).[11]

-

Procedure: Dissolve the sample in a suitable volume of 1N HCl. The solution can be heated (e.g., at 70°C) for a specific duration (e.g., 20, 40, 60, 120 minutes) to accelerate degradation.[11] After the specified time, neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (NaOH) and dilute to the final volume with a suitable solvent or mobile phase.[6]

Alkaline Hydrolysis

-

Reagent: 1N Sodium Hydroxide (NaOH).[4]

-

Procedure: Dissolve the sample in a suitable volume of 1N NaOH. The mixture can be heated (e.g., at 90°C for 90 minutes) to induce degradation.[4] After the treatment, neutralize the solution with an equivalent amount of 1N HCl and dilute to the final volume.

Oxidative Degradation

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).[11]

-

Procedure: Dissolve the sample in a suitable volume of 3% H₂O₂. The reaction is typically carried out at room temperature for a specified period. After the degradation period, dilute the sample to the final volume with a suitable solvent.

Thermal Degradation

-

Procedure: Expose the solid drug substance to a high temperature (e.g., 60-80°C) for an extended period. The duration will depend on the stability of the molecule. After exposure, dissolve the sample in a suitable solvent for analysis.

Photolytic Degradation

-

Procedure: Expose the drug substance (solid or in solution) to a light source with a specific intensity and wavelength (e.g., UV light at 254 nm and/or a cool white fluorescent lamp). The exposure duration should be controlled. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

Analytical Methodology

The analysis of the stressed samples is typically performed using a stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (MS) to identify the degradation products.[4][13] Chromatographic separation is crucial to resolve the parent drug from its various degradation products.[8][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

Conclusion

The degradation of this compound is expected to follow the same primary pathways of hydrolysis and cyclization as its non-deuterated counterpart. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The information and protocols provided in this guide serve as a robust starting point for researchers and scientists working on the development and analysis of this compound containing formulations. While the quantitative data presented is for Perindopril, it provides valuable insights into the expected stability profile of the deuterated analog. Further studies specifically on this compound are warranted to establish its intrinsic stability characteristics definitively.

References

- 1. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. veeprho.com [veeprho.com]

- 13. Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Perindopril-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Perindopril-d4, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. This document outlines the methodologies used to determine isotopic enrichment and provides a framework for understanding the data presented in a Certificate of Analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor. It is utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of Perindopril concentrations in biological matrices.

The chemical structure and the specific location of the deuterium atoms are critical for its function as an internal standard. The IUPAC name for this compound is (2S, 3aS, 7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-2,3,3,3-d4)octahydro-1H-indole-2-carboxylic acid. This indicates that all four deuterium atoms are located on the L-alanyl moiety of the molecule.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality. It is typically determined by assessing the distribution of different isotopologues (molecules that differ only in their isotopic composition). The desired product is the d4 species, with lower amounts of d0, d1, d2, and d3 isotopologues considered isotopic impurities.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |

| Perindopril-d0 | d0 | 369.24 | < 0.1 |

| Perindopril-d1 | d1 | 370.25 | < 0.5 |

| Perindopril-d2 | d2 | 371.25 | < 1.0 |

| Perindopril-d3 | d3 | 372.26 | < 1.5 |

| This compound | d4 | 373.26 | > 98.0 |

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

Analysis: The sample is infused directly or injected via a liquid chromatography system into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

-

Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the position of the deuterium labels and can also be used for quantitative assessment of the isotopic enrichment.

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable non-deuterated solvent (e.g., CHCl₃ or DMSO) for ¹H NMR or a deuterated solvent for ²H NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signals corresponding to the protons on the L-alanyl moiety confirms the location of the deuterium labels. The residual proton signals can be integrated to estimate the level of deuteration.

-

²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the L-alanyl position provides direct evidence of deuteration at that site. The integral of this signal can be compared to a known standard to determine the isotopic enrichment.

Synthesis of this compound

The synthesis of this compound involves the incorporation of the deuterated L-alanyl moiety. This is typically achieved by using a deuterated precursor, L-Alanine-2,3,3,3-d4, in the synthesis of the dipeptide side chain, which is then coupled with the octahydroindole-2-carboxylic acid backbone.

Conclusion

The isotopic purity of this compound is a critical attribute that ensures its reliability as an internal standard for quantitative bioanalysis. A thorough understanding of the analytical techniques used to determine isotopic distribution and confirm the site of deuteration is essential for researchers and drug development professionals. This guide provides a comprehensive overview of the key methodologies and data interpretation required to confidently utilize this compound in regulated and research environments. For definitive data, always consult the lot-specific Certificate of Analysis provided by the supplier.

The Role of Perindopril-d4 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Perindopril-d4 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of its application, detailed experimental protocols, and the underlying principles that ensure accurate and reliable quantification of the angiotensin-converting enzyme (ACE) inhibitor, perindopril, in complex biological matrices.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the quantitative analysis of drugs and their metabolites in biological samples, such as plasma or urine, numerous variables can impact the accuracy and precision of the results. These variables, including sample loss during extraction, variability in instrument response, and matrix effects, necessitate the use of an internal standard (IS). An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.

Perindopril is a pro-drug that is metabolized in the liver to its active form, perindoprilat.[1] Both compounds are potent inhibitors of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.[2][3] By inhibiting ACE, perindopril and perindoprilat prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][4] Accurate quantification of perindopril and perindoprilat is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. Its efficacy is rooted in its near-identical physicochemical properties to the unlabeled perindopril. This compound is synthesized by replacing four hydrogen atoms on the perindopril molecule with deuterium atoms. This subtle change in mass does not significantly alter its chemical behavior during sample processing and analysis.

The core principles of its action are:

-

Co-elution: In liquid chromatography (LC), this compound exhibits nearly identical retention times to perindopril because the substitution of hydrogen with deuterium has a negligible effect on its polarity and interaction with the stationary phase.[5][6] This ensures that both the analyte and the internal standard experience the same chromatographic conditions and any potential interferences at that specific retention time.

-

Compensation for Extraction Variability: During sample preparation steps like protein precipitation or liquid-liquid extraction, any physical loss of the analyte will be mirrored by a proportional loss of the internal standard.[5] By calculating the ratio of the analyte response to the internal standard response, this variability is normalized.

-

Correction for Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer's source. Because this compound co-elutes and is chemically identical to perindopril, it is affected by these matrix effects in the same way.[5] The response ratio of the analyte to the internal standard effectively cancels out these variations, leading to a more accurate measurement.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the four deuterium atoms give this compound a mass that is four Daltons higher than perindopril. This mass difference allows the tandem mass spectrometer (MS/MS) to differentiate between the analyte and the internal standard, enabling simultaneous but distinct quantification.[5]

Therapeutic Signaling Pathway of Perindopril

Perindopril's therapeutic effect is achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

Caption: Therapeutic mechanism of Perindopril via inhibition of Angiotensin-Converting Enzyme (ACE).

Experimental Protocols for Quantification using this compound

The following protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of perindopril and its active metabolite, perindoprilat, in human plasma, using this compound and Perindoprilat-d4 as internal standards.[5]

Materials and Reagents

-

Perindopril and Perindoprilat reference standards

-

This compound and Perindoprilat-d4 internal standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Human plasma (with anticoagulant)

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound and Perindoprilat-d4).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: Waters ACQUITY UPLC

-

Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[5]

-

Mobile Phase: Gradient elution with methanol-acetonitrile-ammonium acetate[5]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Waters Xevo TQ-S

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[5]

The following diagram outlines the typical experimental workflow.

Caption: Bioanalytical workflow for Perindopril quantification using an internal standard.

Data Presentation and Method Validation

The use of this compound as an internal standard enables the development of robust and reliable bioanalytical methods. The following tables summarize the quantitative data from the validation of the UPLC-MS/MS method described above.[5]

Table 1: MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Perindopril | 369.2 | 172.1 | ~1.86 |

| This compound (IS) | 373.2 | 176.1 | ~1.86 |

| Perindoprilat | 341.2 | 98.1 | ~1.79 |

| Perindoprilat-d4 (IS) | 345.2 | 102.1 | ~1.79 |

Table 2: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Perindopril | 0.4 - 80 | > 0.99 | 0.4 |

| Perindoprilat | 0.2 - 40 | > 0.99 | 0.2 |

Table 3: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Perindopril | LLOQ | 0.4 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 |

| Low | 0.8 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 | |

| Medium | 8 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 | |

| High | 64 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 | |

| Perindoprilat | LLOQ | 0.2 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 |

| Low | 0.4 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 | |

| Medium | 4 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 | |

| High | 32 | ≤ 13.8 | ≤ 13.8 | 89.6 - 112.4 |

Table 4: Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%CV) |

| Perindopril | Low | 0.8 | 79.65 - 97.83 | ≤ 5.9 |

| Medium | 8 | 79.65 - 97.83 | ≤ 5.9 | |

| High | 64 | 79.65 - 97.83 | ≤ 5.9 | |

| Perindoprilat | Low | 0.4 | 79.65 - 97.83 | ≤ 5.9 |

| Medium | 4 | 79.65 - 97.83 | ≤ 5.9 | |

| High | 32 | 79.65 - 97.83 | ≤ 5.9 |

The data demonstrates that the method is accurate, precise, and sensitive, with consistent recovery and negligible matrix effects, underscoring the effectiveness of using this compound as an internal standard.[5]

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of perindopril. Its mechanism of action is based on the principles of stable isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively normalize variability throughout the analytical process. By co-eluting and exhibiting similar ionization behavior, this compound compensates for sample loss and matrix-induced ion suppression or enhancement, which is critical for achieving high-quality data in regulated bioanalysis. The detailed experimental protocol and robust validation data presented in this guide confirm that the use of this compound is integral to the development of sensitive, specific, and reproducible UPLC-MS/MS methods for pharmacokinetic and other drug development studies.

References

- 1. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical methods of perindopril, review [wisdomlib.org]

- 5. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Perindopril-d4 for Researchers and Drug Development Professionals

Introduction

Perindopril-d4 is the deuterium-labeled analog of Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor. It is a critical tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard in bioanalytical and pharmacokinetic studies. The incorporation of stable isotopes enables precise quantification of Perindopril in complex biological matrices such as plasma and milk, by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of commercially available this compound, its applications, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from these suppliers. It is important to note that while most suppliers provide basic information, detailed specifications such as isotopic purity may require direct inquiry or access to a lot-specific Certificate of Analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Available Pack Sizes | Storage Conditions |

| LGC Standards [1] | 1356929-58-2 | C₁₉H₂₈D₄N₂O₅ | 372.49 | >95% | 1 mg, 10 mg | -20°C |

| Molsyns Research [2] | 1356929-58-2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Simson Pharma Limited [3] | 1356929-58-2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Santa Cruz Biotechnology [4] | 1356929-58-2 | C₁₉H₂₈D₄N₂O₅ | 372.49 | Not Specified | Not Specified | Not Specified |

| Acanthus Research [5] | Not Specified | C₁₉H₂₈D₄N₂O₅ | Not Specified | Not Specified | 25 mg | Not Specified |

| Clearsynth [6] | 1356929-58-2 (Freebase) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| VIVAN Life Sciences [7] | 1356929-58-2 | C₁₉H₂₉D₄N₂O₅Cl | 408.95 (as HCl salt) | Not Specified | Not Specified | Not Specified |

| Veeprho [6] | 1356929-58-2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| ARTIS STANDARDS [8] | 1356929-58-2 | C₁₉H₂₈D₄N₂O₅ | 372.50 | >98% | Not Specified | Not Specified |

| MedchemExpress [5] | 1356929-58-2 | C₁₉H₂₈D₄N₂O₅ | 372.49 | Not Specified | Not Specified | Room temperature (short term) |

| BOC Sciences [] | 1356929-58-2 | C₁₉H₂₈D₄N₂O₅ | 372.5 | 95% by HPLC; 95% atom D | Not Specified | Not Specified |

Experimental Protocols

The primary application of this compound is as an internal standard (IS) for the quantification of perindopril and its active metabolite, perindoprilat, in biological samples by LC-MS/MS. The following is a synthesized experimental protocol based on published bioanalytical methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting perindopril and its internal standard from plasma samples.

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound internal standard solution (in methanol or acetonitrile)

-

Acetonitrile (ACN) or Methanol (MeOH), ice-cold

-

Vortex mixer

-

Centrifuge (capable of 10,000 x g and 4°C)

-

Micropipettes and tips

-

Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

-

Thaw frozen plasma samples on ice.

-

Spike a known concentration of this compound internal standard solution into each plasma sample, calibration standard, and quality control sample.

-

Vortex mix briefly (approximately 10 seconds).

-

Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the plasma sample (e.g., 300 µL of ACN to 100 µL of plasma).

-

Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A sensitive UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

-

Gradient Elution: A gradient elution is typically used to achieve good separation of perindopril, perindoprilat, and any potential interferences. An example gradient is as follows:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Perindopril: m/z 369.2 → 172.1

-

This compound: m/z 373.2 → 176.1

-

Perindoprilat: m/z 341.2 → 98.1

-

-

Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.

Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (perindopril or perindoprilat) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then determined from this curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Bioanalytical workflow for the quantification of Perindopril using this compound.

Caption: Decision tree for selecting an internal standard for bioanalytical assays.

References

- 1. This compound | CAS 1356929-58-2 | LGC Standards [lgcstandards.com]

- 2. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 1356929-58-2 | Simson Pharma Limited [simsonpharma.com]

- 4. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. tapchikiemnghiem.vn [tapchikiemnghiem.vn]

Methodological & Application

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Perindopril in Human Plasma Using Perindopril-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Perindopril in human plasma. The method utilizes Perindopril-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is highly suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Perindopril.

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and stable coronary artery disease. Accurate and precise quantification of Perindopril in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Perindopril in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents

-

Perindopril reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (with anticoagulant)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Waters Xevo TQD)

-

Analytical balance

-

Centrifuge

-

Pipettes and general laboratory glassware

Sample Preparation

A protein precipitation method is used for the extraction of Perindopril and the internal standard from human plasma.

Protocol:

-

Thaw plasma samples at room temperature.

-

Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions

-

Mobile Phase A: 0.1% Formic acid in water or 20 mM ammonium acetate with 0.1% formic acid[3][4]

-

Mobile Phase B: Acetonitrile:Methanol (80:20, v/v) with 0.1% formic acid[3]

-

Flow Rate: 0.3 mL/min[5]

-

Injection Volume: 5 µL

-

Column Temperature: 35-40 °C

A gradient elution is typically employed to ensure good separation and peak shape.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Source Temperature: Optimized for the specific instrument.

-

Desolvation Temperature: Optimized for the specific instrument.

-

Gas Flow Rates: Optimized for the specific instrument.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over a concentration range of 0.4 - 80 ng/mL for Perindopril in human plasma.[1][2] The correlation coefficient (r²) was consistently ≥ 0.99.

-

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficient of variation (CV) for precision was ≤ 13.8%, and the accuracy was within 89.6 - 112.4%.[1][2]

-

Recovery: The extraction recovery of Perindopril from human plasma was consistent and reproducible, typically ranging from 79.65% to 97.83%.[1][2]

-

Matrix Effect: The matrix effect was found to be minimal, with a CV of ≤ 5.9%, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or internal standard.[1][2]

-

Stability: Perindopril was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.[1][2]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.4 - 80 ng/mL[1][2] |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[1][2] |

| Intra-day Precision (%CV) | ≤ 13.8%[1][2] |

| Inter-day Precision (%CV) | ≤ 13.8%[1][2] |

| Accuracy (%) | 89.6 - 112.4%[1][2] |

| Extraction Recovery (%) | 79.65 - 97.83%[1][2] |

| Matrix Effect (%CV) | ≤ 5.9%[1][2] |

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for Perindopril quantification.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Perindopril in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings.

References

- 1. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement - ProQuest [proquest.com]

- 3. Method development and validation of HPLC tandem/mass spectrometry for quantification of perindopril arginine and amlodipine besylate combination in bulk and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Bioanalytical Method for Perindopril Quantification in Human Plasma Using Perindopril-d4 Internal Standard by LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat. Accurate and reliable quantification of perindopril and perindoprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a robust and sensitive bioanalytical method for the determination of perindopril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Perindopril-d4. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

This section details the methodologies for the quantification of perindopril in human plasma.

Materials and Reagents

-

Perindopril reference standard

-

This compound internal standard (IS)

-

Perindoprilat reference standard

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for sample preparation.[1][2]

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer 20 µL of the supernatant for LC-MS/MS analysis.[2]

Liquid Chromatography Conditions

-